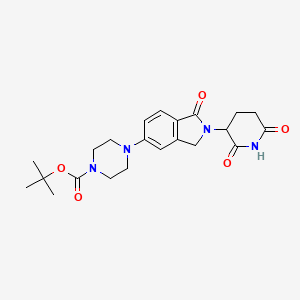
tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate is a complex organic compound with the molecular formula C22H26N4O6 and a molecular weight of 442.47 g/mol . This compound is known for its role as an E3 ligase ligand in the field of proteolysis-targeting chimeras (PROTACs), which are used in targeted protein degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This step involves the reaction of piperazine with tert-butyl chloroformate under basic conditions to form tert-butyl piperazine-1-carboxylate.
Introduction of the isoindolinone moiety: This step involves the reaction of the intermediate with phthalic anhydride to form the isoindolinone structure.
Formation of the piperidinone ring: This step involves the reaction of the intermediate with 2,6-dioxopiperidine under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the piperazine and isoindolinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can introduce different functional groups onto the compound .
科学的研究の応用
tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate has several scientific research applications, including:
作用機序
The mechanism of action of tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate involves its role as an E3 ligase ligand in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome . The molecular targets and pathways involved in this process include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(6-[(2,6-dioxopiperidin-3-yl)carbamoyl]pyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazine-1-carboxylate
- tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-5-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate is unique due to its specific structure, which allows it to function effectively as an E3 ligase ligand in PROTACs. This compound’s ability to facilitate targeted protein degradation makes it a valuable tool in scientific research and drug discovery .
特性
分子式 |
C22H28N4O5 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H28N4O5/c1-22(2,3)31-21(30)25-10-8-24(9-11-25)15-4-5-16-14(12-15)13-26(20(16)29)17-6-7-18(27)23-19(17)28/h4-5,12,17H,6-11,13H2,1-3H3,(H,23,27,28) |
InChIキー |
DANIYVQIRXOIKI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


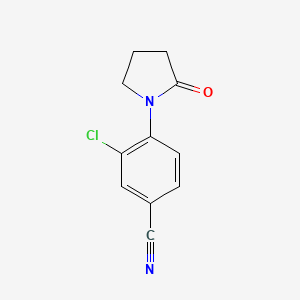
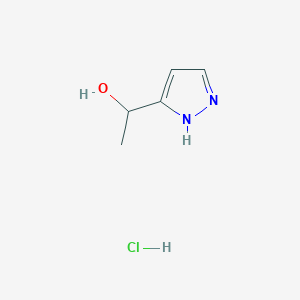
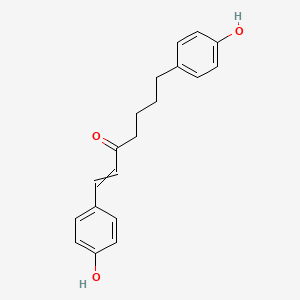



![2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12435117.png)
![N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12435125.png)
![1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12435129.png)

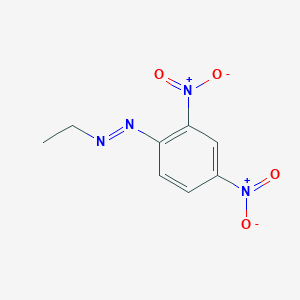
![4H-Pyrazolo[1,5-a]indole-2-carboxylic acid](/img/structure/B12435152.png)
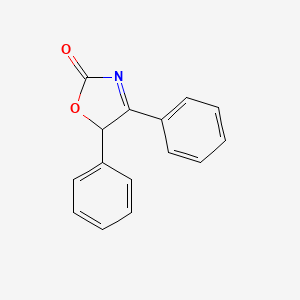
![alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6'-O-Feruloylsucrose](/img/structure/B12435169.png)
